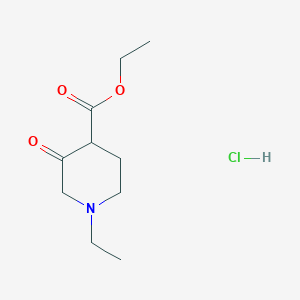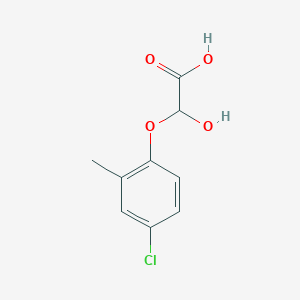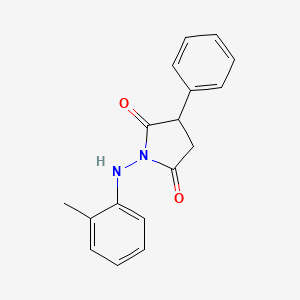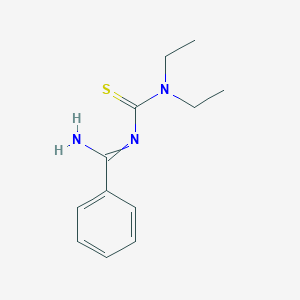![molecular formula C12H13ClO2S B14369617 Methyl 2-({[(4-chlorophenyl)methyl]sulfanyl}methyl)prop-2-enoate CAS No. 93240-67-6](/img/structure/B14369617.png)
Methyl 2-({[(4-chlorophenyl)methyl]sulfanyl}methyl)prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-({[(4-chlorophenyl)methyl]sulfanyl}methyl)prop-2-enoate is an organic compound with a complex structure that includes a chlorophenyl group, a sulfanyl group, and a prop-2-enoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-({[(4-chlorophenyl)methyl]sulfanyl}methyl)prop-2-enoate typically involves the reaction of 4-chlorobenzyl chloride with sodium thiomethoxide to form the intermediate 4-chlorobenzyl methyl sulfide. This intermediate is then reacted with methyl acrylate in the presence of a base, such as sodium hydride, to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-({[(4-chlorophenyl)methyl]sulfanyl}methyl)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the prop-2-enoate moiety can be reduced to form alcohols.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Substituted chlorophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 2-({[(4-chlorophenyl)methyl]sulfanyl}methyl)prop-2-enoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Methyl 2-({[(4-chlorophenyl)methyl]sulfanyl}methyl)prop-2-enoate involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The chlorophenyl group may interact with hydrophobic pockets in enzymes or receptors, influencing their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-(4-chlorophenyl)prop-2-enoate: Similar structure but lacks the sulfanyl group.
Methyl (2E)-3-(4-methoxyphenyl)prop-2-enoate: Contains a methoxy group instead of a chlorophenyl group.
Methyl 2-[(4-chlorophenyl)(hydroxy)methyl]prop-2-enoate: Contains a hydroxy group instead of a sulfanyl group.
Uniqueness
Methyl 2-({[(4-chlorophenyl)methyl]sulfanyl}methyl)prop-2-enoate is unique due to the presence of both the chlorophenyl and sulfanyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
93240-67-6 |
|---|---|
Molekularformel |
C12H13ClO2S |
Molekulargewicht |
256.75 g/mol |
IUPAC-Name |
methyl 2-[(4-chlorophenyl)methylsulfanylmethyl]prop-2-enoate |
InChI |
InChI=1S/C12H13ClO2S/c1-9(12(14)15-2)7-16-8-10-3-5-11(13)6-4-10/h3-6H,1,7-8H2,2H3 |
InChI-Schlüssel |
JNUIEIOFHXTHIO-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(=C)CSCC1=CC=C(C=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[Bromo(phenyl)methyl]benzonitrile](/img/structure/B14369542.png)
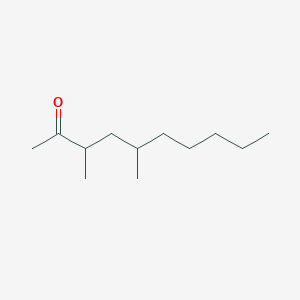
![N-(3-Hydroxyphenyl)-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14369553.png)
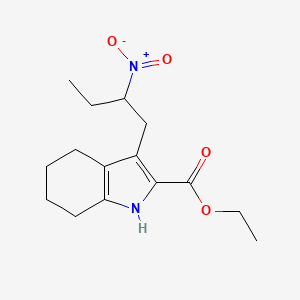
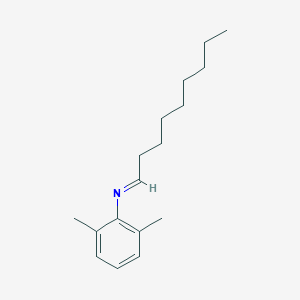
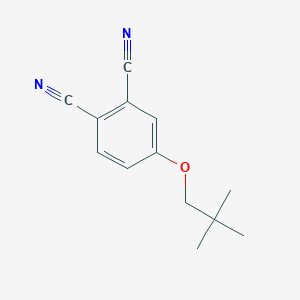
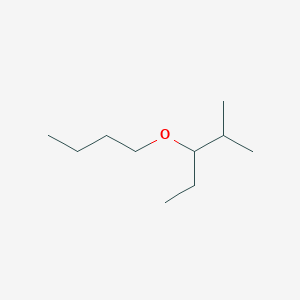
methyl}phosphonic acid](/img/structure/B14369573.png)

